molecular formula C13H18N2O B3015702 1-(1-(Furan-2-yl)propan-2-yl)piperidine-4-carbonitrile CAS No. 2034376-41-3

1-(1-(Furan-2-yl)propan-2-yl)piperidine-4-carbonitrile

Cat. No. B3015702
CAS RN: 2034376-41-3
M. Wt: 218.3
InChI Key: IDGIXTMFCQSSOV-UHFFFAOYSA-N
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Description

1-(1-(Furan-2-yl)propan-2-yl)piperidine-4-carbonitrile, also known as FPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPC belongs to the class of piperidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development. In

Scientific Research Applications

Synthesis and Chemical Characterization

One significant application is in the synthesis and structural characterization of novel compounds. For example, Halim and Ibrahim (2021) detailed the synthesis of a complex compound through chemical transformation involving furan derivatives and piperidine, further analyzed by FT-IR spectroscopy, NMR chemical shifts, and DFT calculations. This study provides insights into the compound's stability, electronic structure, and potential for further chemical modifications (S. A. Halim & M. Ibrahim, 2021).

Analytical Method Development

In the realm of pharmaceutical analysis, Varynskyi et al. (2017) developed a highly sensitive and selective HPLC-DAD method for determining a piperidinium compound, showcasing the importance of such furan-piperidine derivatives in analytical chemistry and quality control of pharmaceuticals (B. Varynskyi, V. Parchenko, & А. G. Kaplaushenko, 2017).

Material Science and Electrochromic Properties

Abaci et al. (2016) explored the synthesis of furan-3-carbonitrile derivatives and investigated their electrochromic properties, particularly focusing on the stability, optical contrast, and response time of polymer and copolymer films. This research underscores the potential of furan-piperidine structures in developing new materials for electronic and optical applications (Ufuk Abaci, Asli Ustalar, M. Yılmaz, & H. Guney, 2016).

Medicinal Chemistry and Pharmacological Exploration

In medicinal chemistry, compounds derived from furan and piperidine moieties have been synthesized and evaluated for their biological activities. Kumar et al. (2017) synthesized a novel series of compounds incorporating the furan-piperidine structure and assessed their antidepressant and antianxiety activities, highlighting the therapeutic potential of such molecules in neuropsychiatric disorders (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, & S. Sahu, 2017).

Chemical Structure and Reaction Mechanisms

The study of complex reaction mechanisms and the synthesis of novel structures also constitutes a crucial area of application. For instance, research on the synthesis of thiopyrano and pyrido derivatives from furan-carbonitrile precursors reveals intricate reaction pathways and the formation of novel heterocyclic compounds, contributing to the understanding of chemical reactivity and the discovery of new molecules (E. Ahmed & M. Ameen, 2010).

properties

IUPAC Name

1-[1-(furan-2-yl)propan-2-yl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(9-13-3-2-8-16-13)15-6-4-12(10-14)5-7-15/h2-3,8,11-12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGIXTMFCQSSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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